Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-
Description
Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- (hereafter referred to by its systematic name), is a structurally unique compound characterized by a cyclobutenyl core functionalized with amino and dioxo groups, linked via a propyl chain to a phosphonic acid moiety. The cyclobutenyl ring’s electron-deficient nature, due to the 3,4-dioxo substituents, may enhance electrophilic interactions with biological targets, while the amino group could facilitate hydrogen bonding or metal coordination .
Synthetic routes for analogous compounds (e.g., diazabicyclo derivatives) involve reactions between alkoxycyclobutenediones and phosphonic acid esters, as described in . Such methods highlight the importance of regioselective functionalization to preserve the cyclobutenyl ring’s reactivity and stability during synthesis.
Properties
CAS No. |
150188-08-2 |
|---|---|
Molecular Formula |
C7H10NO5P |
Molecular Weight |
219.13 g/mol |
IUPAC Name |
3-(2-amino-3,4-dioxocyclobuten-1-yl)propylphosphonic acid |
InChI |
InChI=1S/C7H10NO5P/c8-5-4(6(9)7(5)10)2-1-3-14(11,12)13/h1-3,8H2,(H2,11,12,13) |
InChI Key |
HFDCVBUMVDTOLL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=C(C(=O)C1=O)N)CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- typically involves the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents. This reaction can yield various phosphonic acid derivatives, including diethyl phosphonates and phosphonic acid esters . The reaction conditions often involve the use of phosphorus acid and its diesters, as well as phosphorus sulfides and phosphorus tribromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, such as diethyl phosphonates and phosphonic acid esters .
Scientific Research Applications
Medicinal Chemistry
Neuroprotective and Anticonvulsant Properties
Research indicates that phosphonic acid derivatives exhibit neuroprotective effects and can serve as anticonvulsant agents. Specifically, compounds related to phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- have been identified as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This property is crucial for treating central nervous system disorders such as epilepsy and neurodegenerative diseases. For instance, studies have demonstrated that these compounds can effectively mitigate convulsions and brain cell damage without exhibiting psychotomimetic effects associated with other NMDA antagonists .
Pain Management
Another significant application of this phosphonic acid derivative is in pain management. It has been shown to provide effective relief in mammalian models by acting on specific pain pathways without the adverse effects commonly associated with traditional analgesics . This makes it a promising candidate for developing new pain relief medications.
Agricultural Applications
Herbicides and Plant Growth Regulators
Phosphonic acids are utilized in agriculture primarily as herbicides and plant growth regulators. The structural characteristics of phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- allow it to interact with plant metabolic pathways effectively. Research has indicated that such compounds can inhibit specific enzymes involved in plant growth regulation, leading to controlled growth responses or herbicidal effects .
Synthetic Organic Chemistry
Building Blocks for Complex Molecules
In synthetic organic chemistry, phosphonic acids serve as versatile building blocks for constructing complex molecules. The ability of phosphonic acid derivatives to participate in various chemical reactions makes them invaluable in synthesizing pharmaceuticals and agrochemicals. For example, the cyclobutene structure within the compound allows for unique cycloaddition reactions that can lead to the formation of diverse molecular architectures .
Case Studies
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal highlighted the efficacy of a specific phosphonic acid derivative in reducing neuronal damage during ischemic events. Researchers administered the compound in animal models and observed a significant decrease in neuronal death compared to control groups. The findings suggested its potential as a therapeutic agent for stroke and other ischemic injuries .
Case Study 2: Agricultural Efficacy
In agricultural trials, phosphonic acid derivatives were tested for their herbicidal properties against common weeds. Results showed that these compounds effectively inhibited weed growth while being less harmful to crops than traditional herbicides. This selectivity makes them suitable candidates for integrated pest management strategies .
Mechanism of Action
The mechanism of action of phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s phosphonic acid group and cyclic substituents align it with two primary classes of bioactive molecules: NMDA receptor antagonists (e.g., CPP) and enzyme inhibitors targeting isoprenoid biosynthesis (e.g., FR-900098). Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Mechanistic Insights
NMDA Receptor Antagonism: CPP acts as a competitive NMDA antagonist with a pA₂ of 5.66, outperforming 2-amino-7-phosphonoheptanoate (pA₂ 5.22) due to its rigid piperazine-carboxylate group, which optimizes receptor binding . The target compound’s cyclobutenyl group may introduce steric constraints or electronic effects that alter binding kinetics. The dioxo moiety could mimic glutamate’s carboxylate groups, while the amino group may interact with receptor subpockets.
Enzyme Inhibition (DXR): FR-900098 and fosmidomycin inhibit DXR by displacing a tryptophan residue in the enzyme’s active-site flap. Substituents like arylpropyl groups in derivatives improve potency by modulating lipophilicity and flap interactions .
Research Findings and Implications
- Structural Plasticity: The target compound’s dioxo-amino-cyclobutenyl group offers a novel pharmacophore for probing NMDA or DXR targets. Its electronic profile may enable dual functionality (e.g., metal chelation via dioxo groups).
- Selectivity : Unlike CPP, which avoids off-target effects on glutamate transporters , the target compound’s cyclobutenyl group could introduce unintended interactions with redox-active enzymes or metal-dependent proteins.
- Therapeutic Potential: If optimized for blood-brain barrier penetration (unlike fosmidomycin), it might serve as a neuroprotectant. Alternatively, DXR inhibition could be explored for antiparasitic applications .
Biological Activity
Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- (CAS No. 150188-08-2) is one such derivative that exhibits notable pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 290.25 g/mol. It has a calculated LogP value of 1.2067, indicating moderate lipophilicity, which is essential for membrane permeability and bioavailability .
Phosphonic acids often mimic phosphate groups in biological systems, allowing them to interact with various enzymes and receptors. The specific biological activity of [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- can be attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : Similar phosphonic acid derivatives have been shown to inhibit enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
- Antimicrobial Activity : Some studies suggest that phosphonic acids can exhibit antibacterial properties by disrupting bacterial cell wall synthesis or interfering with metabolic processes .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Properties : In a study involving various phosphonic acid derivatives, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- was noted for its selective growth inhibition of cancer cells at concentrations as low as 10 µM. The mechanism was linked to the modulation of signaling pathways associated with cell proliferation and apoptosis .
- Antimicrobial Screening : A comprehensive screening of phosphonic acid derivatives revealed that this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was proposed to involve interference with the bacterial cell wall synthesis pathways .
- Neuroprotective Effects : Preliminary investigations into the neuroprotective potential of this compound suggest that it may modulate neurotransmitter systems, similar to other known phosphonate compounds that target NMDA receptors .
Q & A
Q. Q1. What are the key synthetic routes for preparing [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]phosphonic acid, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Cyclobutene Ring Formation : Cycloaddition or thermal decomposition of precursors (e.g., alkynes and ketenes) to form the 1-cyclobuten-1-yl core .
Functionalization : Propyl chain attachment via alkylation or nucleophilic substitution, followed by phosphonic acid group introduction using phosphorylating agents (e.g., POCl₃, H₃PO₃) .
Characterization :
- NMR : ³¹P NMR confirms phosphonic acid formation (δ ~10–20 ppm); ¹H/¹³C NMR identifies cyclobutenyl and amino groups.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves cyclobutenyl ring geometry and hydrogen-bonding networks .
Q. Q2. How does the phosphonic acid moiety influence the compound’s solubility and stability in aqueous vs. organic solvents?
Methodological Answer:
- Solubility : The phosphonic acid group enhances aqueous solubility due to ionization (pKa₁ ~2–3, pKa₂ ~7–8). In organic solvents (e.g., DMSO), solubility depends on the hydrophobic cyclobutenyl-propyl chain .
- Stability :
- Experimental Design : Use dynamic light scattering (DLS) and HPLC to track aggregation/degradation under varying conditions .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the compound’s role in enzyme inhibition, particularly for metalloenzymes?
Methodological Answer:
- Phosphate Mimicry : The phosphonic acid group mimics phosphate in enzyme active sites (e.g., phosphatases, ATPases), enabling competitive inhibition .
- Case Study :
- Target : Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
- Method : Docking simulations (AutoDock) and kinetic assays (IC₅₀ determination) show binding via hydrogen bonds between phosphonic acid oxygens and catalytic residues (e.g., Cys149 in GAPDH) .
- Validation : X-ray crystallography of enzyme-inhibitor complexes .
Q. Q4. How can computational methods (e.g., MD, DFT) predict the compound’s coordination behavior in metal-organic frameworks (MOFs)?
Methodological Answer:
- Step 1 : Use density functional theory (DFT) to calculate binding energies between the phosphonic acid group and metal ions (e.g., Cu²⁺, La³⁺).
- Step 2 : Molecular dynamics (MD) simulations model self-assembly into MOFs, highlighting pore size and proton conductivity (~10⁻² S/cm) .
- Experimental Validation : Compare simulated structures with XRD data from synthesized MOFs .
Q. Q5. What analytical strategies resolve contradictions in detecting phosphonic acid residues in organic matrices (e.g., plant tissues)?
Methodological Answer:
- Challenge : Distinguishing endogenous phosphonic acid from fosetyl-Al degradation products .
- Solutions :
- LC-MS/MS with Isotopic Labeling : Use ¹⁸O-labeled phosphonic acid as an internal standard.
- Speciation Analysis : Ion chromatography coupled with ICP-MS quantifies H₃PO₃ vs. HPO₃²⁻ .
- Longitudinal Studies : Track residue persistence in perennial plants (e.g., vines) over 3–5 years to differentiate historical vs. recent exposure .
Research Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
